
(5E)-2-methyl-1-(4-nitrophenyl)-5-(2-phenylhydrazinylidene)-1,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-2-METHYL-1-(4-NITROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE: is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that includes a nitrophenyl group, a phenylhydrazinylidene moiety, and a dihydroimidazol-4-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-METHYL-1-(4-NITROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: Reacting 4-nitrobenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization with 2-methylimidazole in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Scaling up the reaction: Using larger reactors and optimizing the temperature and pressure conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-METHYL-1-(4-NITROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenylhydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(5E)-2-METHYL-1-(4-NITROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of (5E)-2-METHYL-1-(4-NITROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The nitrophenyl group and the phenylhydrazinylidene moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
(5E)-2-METHYL-1-(4-NITROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE: can be compared with other similar compounds, such as:
2-METHYL-1-(4-NITROPHENYL)-IMIDAZOLE: Lacks the phenylhydrazinylidene moiety.
1-(4-NITROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-IMIDAZOLE: Lacks the 2-methyl group.
2-METHYL-1-(4-AMINOPHENYL)-IMIDAZOLE: Contains an amino group instead of a nitro group.
The uniqueness of (5E)-2-METHYL-1-(4-NITROPHENYL)-5-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13N5O3 |
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Molecular Weight |
323.31 g/mol |
IUPAC Name |
2-methyl-1-(4-nitrophenyl)-5-phenyldiazenylimidazol-4-ol |
InChI |
InChI=1S/C16H13N5O3/c1-11-17-16(22)15(19-18-12-5-3-2-4-6-12)20(11)13-7-9-14(10-8-13)21(23)24/h2-10,22H,1H3 |
InChI Key |
YMORABLOWQQSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=CC=C3)O |
Origin of Product |
United States |
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